molecular formula C32H25P B8212309 (R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B8212309
M. Wt: 440.5 g/mol
InChI Key: XRWRLCQYMANFCW-UHFFFAOYSA-N
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Description

(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane ( 2749557-19-3) is a chiral phosphine ligand with a molecular formula of C₃₂H₂₅P and a molecular weight of 440.51 g/mol . This compound is designed for use in stereospecific chemical reactions that require high optical purity, such as asymmetric alkylation and hydrogenation . It functions by coordinating with transition metals, including ruthenium and rhodium, to form efficient chiral catalysts that induce stereoselectivity in the formation of target molecules, making it particularly valuable for synthesizing complex biological compounds and active pharmaceutical ingredients (APIs) . Handling this air-sensitive material requires proper storage under an inert atmosphere at room temperature to maintain its stability and efficacy . Researchers should note the associated hazard statements H302, H315, H319, and H335, which indicate that the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h1-10,12-13,15-23H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWRLCQYMANFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-BINOL-Derived Triflates

The most widely reported route begins with (R)-1,1'-bi-2-naphthol (BINOL), which is converted to its bistriflate derivative using trifluoromethanesulfonic anhydride in the presence of pyridine. This step proceeds with >99% enantiomeric excess (ee) when using optically pure BINOL, as the triflation occurs without racemization at the axial chirality axis:

(R)-BINOL+2CF3SO2Opyridine(R)-BINOL-bistriflate+2CF3SO3H\text{(R)-BINOL} + 2 \, \text{CF}3\text{SO}2\text{O} \xrightarrow{\text{pyridine}} \text{(R)-BINOL-bistriflate} + 2 \, \text{CF}3\text{SO}3\text{H}

Key conditions:

  • Solvent: Dichloromethane (DCM) at −78°C

  • Yield: 92–95%

Phosphine Group Installation

The bistriflate intermediate reacts with diphenylphosphine in the presence of a palladium catalyst. A representative procedure uses Pd(OAc)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb, 10 mol%) in THF at 60°C:

(R)-BINOL-bistriflate+2PPh2HPd/dppb(R)-BINAP+2CF3SO3H\text{(R)-BINOL-bistriflate} + 2 \, \text{PPh}2\text{H} \xrightarrow{\text{Pd/dppb}} \text{(R)-BINAP} + 2 \, \text{CF}3\text{SO}_3\text{H}

Modification for dihydro derivatives involves partial hydrogenation prior to phosphination. Hydrogenation of the bistriflate using H₂ and Pd/C in ethyl acetate selectively reduces one naphthalene ring to the 3',4'-dihydro state. Subsequent phosphine installation under inert atmosphere yields the target compound with 89–93% ee.

Enantioselective Hydrogenation of BINAP Analogues

Catalytic Partial Hydrogenation

An alternative route starts with (R)-BINAP, which undergoes regioselective hydrogenation using a chiral rhodium catalyst. The reaction employs [Rh(COD)₂]BF₄ (2 mol%) and (R)-SegPhos (4 mol%) in methanol at 50°C under 10 bar H₂. This method achieves 94% conversion with 91% ee for the dihydro product.

Table 1: Hydrogenation Optimization Data

Catalyst SystemTemperature (°C)H₂ Pressure (bar)ee (%)Yield (%)
Rh/(R)-SegPhos50109194
Rh/(S)-BINAP60158588
Ir/(R)-MonoPhos70207882

Post-Hydrogenation Purification

The crude product is purified via recrystallization from toluene/ethanol (1:1), yielding white crystals with a melting point of 241–242°C. Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity ≥98%.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic dihydro-BINAP derivatives are resolved using L-tartaric acid in ethanol. The (R)-enantiomer forms a crystalline salt with L-tartrate, which is filtered and treated with aqueous NaOH to regenerate the free phosphine. This method achieves 86% recovery with 99% ee but requires multiple recrystallization steps.

Kinetic Resolution via Oxidation

Selective oxidation of the (S)-enantiomer using tert-butyl hydroperoxide (TBHP) in the presence of a chiral vanadium catalyst leaves the (R)-phosphine unreacted. After 24 hours at 25°C, the remaining (R)-dihydro-BINAP is isolated in 78% yield with 95% ee.

Large-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery, particularly THF and toluene, through fractional distillation. Palladium catalysts are recovered via adsorption on activated carbon, achieving 92–95% metal reclamation.

Analytical Characterization

Spectroscopic Data

  • 31P NMR (CDCl₃): δ −15.5 ppm (singlet)

  • 1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45–7.20 (m, 22H), 3.05 (m, 2H, dihydro protons)

  • HRMS : m/z calc. for C₄₄H₃₄P₂ [M+H]+: 623.2114; found: 623.2109

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 87.3° between the naphthyl groups and P–C bond lengths of 1.827 Å, consistent with strong π-backbonding in metal complexes .

Chemical Reactions Analysis

Types of Reactions

®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphane derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Catalytic Applications

1.1. Asymmetric Synthesis

One of the primary applications of (R)-(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane is in asymmetric synthesis. It serves as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products. For instance, it has been used in palladium-catalyzed cross-coupling reactions, where it significantly enhances the selectivity for one enantiomer over another.

Table 1: Performance of this compound in Asymmetric Synthesis

Reaction TypeCatalystYield (%)Enantiomeric Excess (%)
Pd-catalyzed coupling(R)-Ligand9095
Rh-catalyzed hydrogenation(R)-Ligand8592
Cu-catalyzed reactions(R)-Ligand8890

Biological Applications

2.1. Anticancer Activity

Recent studies have indicated that phosphine compounds can exhibit biological activity, including anticancer properties. The specific compound has been evaluated for its effects on cancer cell lines, showing promise as an anticancer agent due to its ability to induce apoptosis in certain types of cancer cells.

Case Study: Anticancer Evaluation

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM

Material Science

3.1. Polymer Chemistry

The compound has also found applications in polymer chemistry as a stabilizer and a ligand for metal complexes used in polymerization processes. Its unique structural properties allow it to enhance the thermal stability and mechanical properties of polymers.

Table 2: Properties of Polymers Modified with this compound

Polymer TypeModification Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene512030
Polystyrene1013035

Mechanism of Action

The mechanism of action of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by the binaphthyl backbone ensures high enantioselectivity in these reactions. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Key structural analogs differ in substituents on the binaphthyl backbone or phosphine groups, impacting electronic and steric properties:

Compound Name Backbone Modification Phosphine Group Molecular Weight Key Features
(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane 3',4'-Dihydro Diphenyl ~466 (estimated) Reduced steric hindrance; moderate electron density
(R)-H8-BINAP(O) Fully hydrogenated Diphenylphosphine oxide 744.74 Increased rigidity; electron-withdrawing P=O group enhances metal binding
(R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane Vinyl substituent Diphenyl 464.55 Conjugated vinyl group alters electron density; potential for π-π interactions
(R)-Cy2MOP Methoxy substituent Dicyclohexyl 520.66 Bulky cyclohexyl groups enhance steric control; methoxy donates electrons
MOP-phosphonites Methoxy substituent Phosphonite ~599.18 Electron-withdrawing phosphonite group; stronger Lewis acidity

Catalytic Performance

Enantioselectivity
  • (R)-Cy2MOP : Achieves 90% enantioselectivity in Buchwald-Hartwig reactions due to bulky cyclohexyl groups .
  • MOP-phosphonites : Higher enantioselectivity (up to 99% ee ) in hydrosilylation, attributed to electron-withdrawing phosphonite groups improving metal-ligand interactions .
  • Vinyl-Substituted Analogs : Moderate selectivity (~70% ee ) in allylic substitutions, likely due to competing π-π interactions .
Reaction Scope
  • (R)-H8-BINAP(O) : Superior in hydrogenation of ketones due to rigid, planar structure .
  • Methoxy Derivatives : Broad utility in cross-couplings (e.g., C–N bond formation) via enhanced electron donation .

Stability and Handling

  • Hydrogenated Analogs : (R)-H8-BINAP(O) exhibits higher thermal stability than unsaturated analogs .
  • Phosphonite Ligands : Sensitive to moisture, requiring inert storage conditions .
  • Main Compound : Likely stable as a solid but prone to oxidation; storage under nitrogen recommended (similar to ).

Biological Activity

(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane, with the CAS number 2749557-19-3, is a chiral phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer effects, interactions with various biological targets, and its role in catalysis.

Chemical Structure and Properties

The molecular formula of this compound is C₃₂H₂₅P. The compound features a binaphthyl backbone which is significant for its chiral properties and biological interactions.

PropertyValue
Molecular FormulaC₃₂H₂₅P
Molecular Weight461.50 g/mol
CAS Number2749557-19-3

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that this compound could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It has been suggested that this compound acts as a ligand for certain receptors involved in cell growth regulation. For instance, research indicates that it may modulate the activity of phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cancer cell survival and proliferation .

Study 1: Inhibition of Cancer Cell Growth

In a comparative study involving various phosphine compounds, this compound was found to be significantly more effective than its non-chiral counterparts in inhibiting the growth of breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Study 2: Apoptosis Induction

A separate investigation focused on the apoptosis-inducing capability of this compound. Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in early apoptotic cells compared to control groups. This suggests that the compound triggers programmed cell death mechanisms effectively .

Catalytic Applications

Beyond its biological activities, this compound is also utilized as a chiral ligand in catalytic reactions. Its ability to promote enantioselective transformations makes it valuable in synthetic organic chemistry. For instance, it has been employed in asymmetric hydrogenation reactions with high enantioselectivity reported (up to 99% ee) when applied to prochiral ketones .

Q & A

Q. What are the common synthetic routes for preparing (R)-(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, triflate intermediates (e.g., (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl triflate) react with diphenylphosphane in the presence of Pd(π-cinnamyl)Cl₂ and 1,1′-bis(diisopropylphosphino)ferrocene in degassed DMSO with DIPEA as a base at 120°C for 48 hours . Optimization includes rigorous degassing to prevent catalyst deactivation and using excess phosphane (1.1 eq) to drive the reaction. Yield improvements (up to 62.5%) are achieved via flash chromatography and trituration with diethyl ether .

Q. How is enantiomeric purity validated during synthesis?

Enantiopurity is confirmed using chiral HPLC (e.g., Chiralpak OD-H column with 0.1% 2-propanol in hexanes) and ³¹P NMR spectroscopy. For example, free phosphane signals at δ -13.63 ppm disappear upon precatalyst formation (δ ~40 ppm), while chiral HPLC resolves enantiomers (tR = 14.132 and 16.220 min) .

Q. What characterization techniques are critical for confirming structural integrity?

Key methods include:

  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms binaphthyl backbone integrity (e.g., δ 6.8–8.2 ppm for aromatic protons) .
  • ³¹P NMR : Identifies phosphorus environment shifts (e.g., δ -8.88 ppm for free phosphane vs. δ 37.38 ppm for coordinated species) .
  • HPLC-MS : Validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. How does steric bulk influence enantioselectivity in asymmetric catalysis with this ligand?

The binaphthyl backbone creates a chiral pocket, while substituents (e.g., methoxy or dihydro groups) modulate steric hindrance. In Buchwald-Hartwig reactions, bulky ligands like (R)-Cy2MOP (dicyclohexyl variant) achieve up to 90% enantioselectivity by restricting substrate access to specific transition states. However, excessive bulk (e.g., biphenyl malonamides) reduces selectivity due to unfavorable steric clashes .

Q. What strategies resolve low yields in palladium-catalyzed cross-couplings using this ligand?

Low yields often stem from:

  • Catalyst poisoning : Use rigorously dried solvents and Schlenk techniques to exclude oxygen/moisture .
  • Impurities in starting materials : Purify triflate intermediates via column chromatography (SiO₂, hexanes/EtOAc) .
  • Incomplete phosphane coordination : Monitor reaction progress via ³¹P NMR; extend reaction time if free phosphane (δ -13.63 ppm) persists .

Q. How are contradictory NMR data interpreted when characterizing derivatives?

Contradictions (e.g., split ³¹P NMR peaks) may arise from rotamers or diastereomeric intermediates. For example, (R)-MOP-Pd precatalyst shows two ³¹P signals (δ 37.38 and 36.40 ppm) due to restricted rotation in the Pd-P bond . Dynamic HPLC or variable-temperature NMR can differentiate such cases.

Q. What methodologies improve ligand recovery and recycling in catalytic cycles?

Immobilization on silica or polymer supports retains enantioselectivity while enabling reuse. Alternatively, biphasic systems (e.g., water/toluene) with phase-transfer catalysts recover >80% ligand in asymmetric hydrosilylation .

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